molecular formula C13H13BrClN B13453035 1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride

1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B13453035
M. Wt: 298.60 g/mol
InChI Key: LNIZBTIWZPXPQZ-UHFFFAOYSA-N
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Description

1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C13H12BrN·HCl It is a derivative of naphthalene, featuring a bromine atom at the 4-position and a cyclopropanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 4-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Cyclopropanation: The brominated naphthalene is then subjected to cyclopropanation to introduce the cyclopropane ring. This can be done using diazomethane (CH2N2) or a similar reagent.

    Amination: The cyclopropane derivative is then aminated to introduce the amine group. This can be achieved using ammonia (NH3) or an amine source under appropriate conditions.

    Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimized reaction conditions and catalysts to improve yield and efficiency. Large-scale production may also incorporate continuous flow processes and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol or potassium cyanide (KCN) in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of naphthoquinone derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to modulation of their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-4-bromonaphthalene: A similar compound with an amino group at the 1-position and a bromine atom at the 4-position.

    Cyclopropanamine, 1-(5-bromo-2-pyrimidinyl)-, hydrochloride: A compound with a cyclopropanamine group and a bromine atom on a pyrimidine ring.

Uniqueness

1-(4-Bromonaphthalen-2-yl)cyclopropan-1-amine hydrochloride is unique due to its specific structural features, including the combination of a bromonaphthalene moiety and a cyclopropanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C13H13BrClN

Molecular Weight

298.60 g/mol

IUPAC Name

1-(4-bromonaphthalen-2-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C13H12BrN.ClH/c14-12-8-10(13(15)5-6-13)7-9-3-1-2-4-11(9)12;/h1-4,7-8H,5-6,15H2;1H

InChI Key

LNIZBTIWZPXPQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC3=CC=CC=C3C(=C2)Br)N.Cl

Origin of Product

United States

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